benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate
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Overview
Description
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is an organic compound with the molecular formula C12H13F4NO3. This compound is characterized by the presence of a benzyl group, a carbamate group, and a tetrafluorinated hydroxybutyl chain. It is a white solid that is soluble in organic solvents and has moderate solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2,2,3,3-tetrafluoro-4-hydroxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl N-(2,2,3,3-tetrafluoro-4-oxobutyl)carbamate.
Reduction: Benzyl N-(2,2,3,3-tetrafluoro-4-aminobutyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The fluorinated hydroxybutyl chain allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The carbamate group can form hydrogen bonds with active site residues, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the fluorinated hydroxybutyl chain, making it less hydrophobic and less likely to interact with hydrophobic protein pockets.
Benzyl (4-hydroxybutyl)carbamate: Similar structure but without fluorination, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is unique due to its tetrafluorinated hydroxybutyl chain, which imparts distinct chemical and physical properties. This fluorination enhances its hydrophobicity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H13F4NO3 |
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Molecular Weight |
295.23 g/mol |
IUPAC Name |
benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H13F4NO3/c13-11(14,12(15,16)8-18)7-17-10(19)20-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2,(H,17,19) |
InChI Key |
DJSCWDMRRPCFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(CO)(F)F)(F)F |
Origin of Product |
United States |
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